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1-(4-Bromophenyl)-2-

methylaminoethanol

CAS No.: 40587-07-3

Cat. No.: B3265497

Get Quote

As drug development professionals and medicinal chemists explore phenethylamine

derivatives, understanding the profound pharmacodynamic and pharmacokinetic shifts induced

by minor structural modifications is critical. This guide provides an objective, data-driven

comparison between Halostachine (a naturally occurring alkaloid) and its synthetic halogenated

counterpart, 1-(4-Bromophenyl)-2-methylaminoethanol (4-Bromo-halostachine).

By analyzing their receptor binding affinities, metabolic stability, and utility as synthetic

scaffolds, this guide serves as a comprehensive resource for researchers evaluating these

compounds for central nervous system (CNS) targeting or kinase inhibitor development.

Structural & Physicochemical Profiling
Halostachine (N-methylphenylethanolamine) is a biogenic amine originally isolated from the

Asian shrub Halostachys caspica[1],[2]. Structurally, it is a

-hydroxy-phenethylamine lacking phenolic hydroxyl groups.
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The synthetic derivative, 1-(4-Bromophenyl)-2-methylaminoethanol, introduces a heavy,

lipophilic bromine atom at the para-position of the phenyl ring. This single substitution

fundamentally alters the molecule's bioactivity profile:

Lipophilicity & CNS Penetration: The bromine atom significantly increases the partition

coefficient (LogP), driving the molecule across the blood-brain barrier (BBB) more efficiently

than the parent compound.

Steric Hindrance: The bulky halogen blocks para-hydroxylation by Cytochrome P450

enzymes (specifically CYP2D6), drastically altering its metabolic half-life.

Target Repurposing: While Halostachine is a peripheral sympathomimetic, the brominated

analog is heavily utilized as a steric scaffold in the synthesis of ATP-competitive Protein

Kinase B (PKB/Akt) inhibitors[3].

Table 1: Quantitative Physicochemical Comparison
Property Halostachine

1-(4-Bromophenyl)-2-
methylaminoethanol

CAS Number 495-42-1 40587-07-3 / 2034362-71-3

Molecular Weight 151.21 g/mol 230.10 g/mol

Chemical Formula

C

H

NO

C

H

BrNO

Predicted LogP ~1.20 ~2.85

Primary Pharmacology
-AR /

-AR Partial Agonist

TAAR1 Modulator / Kinase

Scaffold

Metabolic Liability
MAO-A/B, CYP2D6 (para-

hydroxylation)
MAO-A/B (CYP2D6 resistant)

WADA Status S6 Prohibited Stimulant
Unscheduled Research

Chemical
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Pharmacodynamics: Receptor Binding & Signaling
Halostachine: Peripheral Sympathomimetic
Halostachine acts primarily as a partial agonist at adrenergic receptors. In intact HEK 293 cells,

functional assays measuring cAMP accumulation demonstrate that Halostachine is

approximately 19% as effective as endogenous epinephrine at maximally stimulating wild-type

-adrenergic receptors[1],[2]. Because it lacks the meta- and para-hydroxyl groups of
catecholamines, its hydrogen-bonding capacity within the orthosteric binding pocket of the

-AR is severely limited, resulting in low intrinsic efficacy.

1-(4-Bromophenyl)-2-methylaminoethanol: Central
Modulation & Kinase Scaffolding
The introduction of the para-bromine atom abolishes residual direct

-adrenergic agonism, as the bulky, non-hydrogen-bonding halogen sterically clashes with the
receptor's binding pocket. Instead, the molecule's increased lipophilicity shifts its affinity toward
the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters. Furthermore, in
modern drug discovery, this specific brominated scaffold is reacted via 5-(4-bromophenyl)-3-
methyloxazolidine intermediates to synthesize highly potent, ATP-competitive PKB/Akt
inhibitors[3].
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Fig 1: Divergent GPCR signaling pathways activated by Halostachine vs its 4-Bromo derivative.

Experimental Methodologies: Self-Validating
Protocols
To objectively compare the bioactivity and stability of these compounds, researchers must

employ self-validating experimental systems. Below are the gold-standard protocols for

evaluating their pharmacodynamics and pharmacokinetics, complete with causality

explanations.
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Protocol 1: GPCR cAMP Accumulation Assay
(Unmasking Partial Agonism)
Objective: To quantify the intrinsic efficacy of Halostachine at the

-AR relative to epinephrine. Causality Principle: GPCR systems often have a "receptor reserve"
(spare receptors), allowing partial agonists to mimic full agonists. By chemically alkylating a
percentage of the receptors, we eliminate this reserve, unmasking the true partial agonism of
the compound[2].

Cell Culture: Seed HEK 293 cells stably expressing human

-AR in 96-well plates.

Receptor Alkylation (Critical Step): Treat cells with 100 nM EEDQ (N-ethoxycarbonyl-2-

ethoxy-1,2-dihydroquinoline) for 30 minutes. Why? EEDQ irreversibly alkylates 98-99% of

the receptors[2]. This forces the remaining receptors to operate at maximum capacity,

allowing accurate measurement of intrinsic efficacy.

Ligand Incubation: Wash cells and incubate with varying concentrations (1 nM to 100 µM) of

Halostachine, 1-(4-Bromophenyl)-2-methylaminoethanol, or Epinephrine (positive control)

in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Quantification: Lyse cells and measure cAMP accumulation using a Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 2: Microsomal Stability & Metabolite
Identification (LC-MS/MS)
Objective: To demonstrate how para-bromination protects the phenethylamine scaffold from

CYP2D6-mediated degradation. Causality Principle: Halostachine is rapidly cleared via para-

hydroxylation and MAO deamination[1]. The bromine atom in the derivative physically blocks

the para-position, shifting the metabolic burden entirely to MAO and extending the biological

half-life.

Incubation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH

7.4). Add Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.
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Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C.

Quenching: At time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench the

reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant

via LC-MS/MS.

Data Interpretation: Monitor the mass shift of Halostachine (+16 Da) to confirm para-

hydroxylation. For the brominated analog, this +16 Da shift will be absent, validating the

steric protection afforded by the halogen.
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(para-Hydroxylation)

LC-MS/MS
Quantification

Metabolic Clearance
(CLint)
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Fig 2: In vitro microsomal stability workflow for evaluating MAO and CYP450 metabolic

clearance.

Applications in Drug Development
Halostachine: Due to its mild sympathomimetic effects and structural similarity to ephedrine,

it has historically appeared in dietary supplements marketed as fat burners. However, it lacks

clinical efficacy data and is strictly prohibited in-competition by the World Anti-Doping Agency

(WADA) as an S6 Stimulant. Its rapid metabolism limits its viability as a therapeutic agent.

1-(4-Bromophenyl)-2-methylaminoethanol: This compound represents a high-value

intermediate in medicinal chemistry. The para-bromo substitution not only enhances

metabolic stability but serves as a crucial synthetic handle (via cross-coupling reactions) for

developing complex, ATP-competitive Protein Kinase B (PKB/Akt) inhibitors, which are vital

targets in oncology and cell-signaling research[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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